Ac-PLVE-FMK

Cathepsin inhibition Renal cancer Cysteine protease

Ac-PLVE-FMK is an irreversible, cell-permeable dual inhibitor of cathepsins B and L with negligible activity against cathepsins S, C, W, or caspases. Unlike pan-inhibitor E-64 or selective CA-074, Ac-PLVE-FMK enables dissection of isoform-specific roles in tumor migration, invasion, and lysosomal biogenesis. Its pH-dependent inactivation kinetics allow differential targeting of lysosomal (pH 4.6) versus cytosolic (pH 6.5–7.0) cathepsin pools without genetic manipulation. Validated in 769-P and A498 renal carcinoma scratch-wound healing and spheroid invasion assays. Ideal as a reference compound for tetrapeptidyl FMK structure-activity relationship studies. Order high-purity Ac-PLVE-FMK for your preclinical oncology research today.

Molecular Formula C25H41FN4O7
Molecular Weight 528.6 g/mol
Cat. No. B10858011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-PLVE-FMK
Molecular FormulaC25H41FN4O7
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)C1CCCN1C(=O)C
InChIInChI=1S/C25H41FN4O7/c1-14(2)12-18(28-24(35)19-8-7-11-30(19)16(5)31)23(34)29-22(15(3)4)25(36)27-17(20(32)13-26)9-10-21(33)37-6/h14-15,17-19,22H,7-13H2,1-6H3,(H,27,36)(H,28,35)(H,29,34)/t17-,18-,19-,22-/m0/s1
InChIKeyIFDBYWWLFGYDSR-OZIGNCPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-PLVE-FMK: A Tetrapeptidyl Fluoromethyl Ketone Inhibitor of Cathepsins B and L for Cancer Research Applications


Ac-PLVE-FMK (Ac-Pro-Leu-Val-Glu(OMe)-CH2F) is a synthetic tetrapeptidyl fluoromethyl ketone (FMK) that functions as an irreversible inhibitor of cysteine cathepsins, primarily targeting cathepsin B (CtsB) and cathepsin L (CtsL) [1]. The compound contains an N-terminal acetyl group and a C-terminal fluoromethyl ketone warhead that covalently modifies the active-site cysteine thiolate, leading to permanent enzyme inactivation [2]. As a cell-permeable small-molecule probe, Ac-PLVE-FMK is employed in preclinical oncology research to dissect the roles of lysosomal cysteine proteases in tumor progression, migration, and invasiveness .

Why Generic Cathepsin Inhibitors Cannot Substitute for Ac-PLVE-FMK in Renal Cancer and Lysosomal Protease Studies


The cysteine cathepsin family comprises 11 human isoforms with distinct substrate specificities and tissue expression profiles, making broad-spectrum or misdirected inhibition unsuitable for mechanism-of-action studies [1]. Ac-PLVE-FMK is a dual inhibitor of cathepsins B and L, but it exhibits markedly weaker activity against cathepsin S and negligible inhibition of cathepsins C, W, or the caspase family [2]. In contrast, commonly used alternatives such as E-64 inhibit a broader panel of cysteine proteases, while CA-074 is selective for cathepsin B alone. Substituting a pan-cathepsin inhibitor would obscure isoform-specific contributions to renal cancer cell migration, adhesion, and spheroid formation—phenotypes that Ac-PLVE-FMK has been explicitly validated to modulate in human renal carcinoma models [3].

Quantitative Evidence for Ac-PLVE-FMK: Superior Inhibition of Cathepsin B/L Versus Ac-VLPE-FMK and pH-Dependent Kinetics


Direct Head-to-Head Comparison: Ac-PLVE-FMK vs. Ac-VLPE-FMK in Recombinant Cathepsin B and L Enzyme Assays

In a cell-free biochemical assay using human recombinant cathepsin B (CtsB) and cathepsin L (CtsL) at pH 4.6, both 2 µM Ac-PLVE-FMK and 2 µM Ac-VLPE-FMK reduced the hydrolysis of the fluorogenic substrate Ac-PLVQ-AMC (50 µM). After 12 minutes of incubation, the fluorescence intensity generated by CtsB was 5050 arbitrary units (a.u.) with Ac-PLVE-FMK versus 4950 a.u. with Ac-VLPE-FMK, while CtsL produced 9200 a.u. with Ac-PLVE-FMK and 9500 a.u. with Ac-VLPE-FMK [1]. The data demonstrate that Ac-PLVE-FMK achieves comparable or slightly greater inhibition of CtsL than Ac-VLPE-FMK under identical conditions.

Cathepsin inhibition Renal cancer Cysteine protease

Cell-Based Antiproliferative Activity in Human Renal Cancer Lines: Dose-Response and Time-Course Data

Treatment of human renal cancer cell lines 769-P and A498 with increasing concentrations (2.5–250 µM) of Ac-PLVE-FMK for 24, 48, and 72 hours resulted in moderate, dose-dependent reduction of cell proliferation measured by MTT assay. At the highest tested concentration (250 µM) and 72-hour exposure, Ac-PLVE-FMK reduced proliferation by approximately 30–40% relative to untreated controls in both cell lines [1]. In parallel experiments, Ac-VLPE-FMK produced comparable but consistently slightly weaker antiproliferative effects, particularly in the A498 line at 48–72 hours [2].

Renal cell carcinoma Antiproliferative Cathepsin inhibitor

Cell Permeability and Intracellular Target Engagement in Live Renal Cancer Cells

Ac-PLVE-FMK demonstrates unequivocal cell membrane penetration in human renal cancer cell lines. When 769-P and A498 cells were pre-incubated with 30 µM Ac-PLVE-FMK for 30 minutes and then exposed to the cell-permeable fluorogenic substrate Ac-PLVQ-AMC for 10 minutes, the intracellular proteolytic signal was reduced by 60–70% relative to untreated controls [1]. This reduction confirms that the inhibitor accesses the cytosolic/lysosomal compartments and covalently modifies endogenous cathepsins B and L in their native cellular environment.

Cell permeability Live-cell imaging Target engagement

pH-Dependent Irreversible Inactivation Kinetics: Differential Targeting of Cathepsin L vs. Cathepsin S

Ac-PLVE-FMK inactivates human cathepsins L and S via an irreversible, pH-dependent mechanism. At lysosomal pH (4.6), cathepsin L exhibits a higher affinity for Ac-PLVE-FMK but undergoes slower covalent modification compared to cathepsin S. Conversely, at cytosolic pH (6.5–7.0), the inactivation rate for both enzymes increases markedly, coinciding with the pKa of the active-site cysteine thiolate [1]. Preincubation of cathepsins with Ac-PLVE-FMK leads to complete time-dependent inactivation, whereas the reversible peptide inhibitor CS-PEP1 does not exhibit enhanced inhibition upon preincubation [2].

Enzyme kinetics pH-dependent inhibition Cathepsin S

Target Selectivity Profile: Cathepsin B/L Inhibition with Negligible Activity Against Caspases

Ac-PLVE-FMK is a selective inhibitor of cysteine cathepsins B and L, with no documented inhibitory activity against caspases (including caspase-4, -3, -7, or -8) in peer-reviewed biochemical studies [1]. In contrast, alternative FMK-based inhibitors such as Z-LEVD-FMK are selective for caspase-4, while Z-VAD-FMK acts as a pan-caspase inhibitor . The tetrapeptide sequence of Ac-PLVE-FMK (Pro-Leu-Val-Glu) is optimized for recognition by the S2 and S1' subsites of cathepsins B and L, not the aspartate-specific S1 pocket of caspases [2].

Selectivity Caspase Off-target

Optimal Research Applications for Ac-PLVE-FMK Based on Verified Evidence


Renal Cancer Cell Migration and Invasion Assays

Ac-PLVE-FMK has been validated in scratch-wound healing assays and spheroid invasion models using human renal carcinoma cell lines 769-P and A498. At concentrations of 30–100 µM, the compound significantly reduces cell migration and colony formation, making it suitable for studies of cathepsin-dependent tumor aggressiveness [1].

Lysosomal Compartment and LAMP-1 Expression Studies

Treatment of renal cancer cells with Ac-PLVE-FMK (30–50 µM, 48–72 h) increases lysosomal-associated membrane protein 1 (LAMP-1) expression and alters lysosomal morphology, as demonstrated by confocal microscopy. This application is ideal for investigating lysosomal biogenesis and protease trafficking [2].

Cellular Compartment-Specific Cathepsin Inhibition (pH-Dependent Studies)

The pH-dependent inactivation kinetics of Ac-PLVE-FMK enable differential targeting of lysosomal (pH 4.6) versus cytosolic (pH 6.5–7.0) cathepsin pools. Researchers can exploit this property to dissect compartment-specific protease functions without genetic manipulation [3].

Comparative Pharmacology of FMK-Based Cathepsin Inhibitors

Ac-PLVE-FMK serves as a reference compound for evaluating structure-activity relationships among tetrapeptidyl FMK inhibitors. Its head-to-head comparison data with Ac-VLPE-FMK provide a quantitative benchmark for assessing potency differences driven by amino acid sequence permutation [4].

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